BenchChemオンラインストアへようこそ!

3-methyl-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Medicinal Chemistry Suzuki–Miyaura Coupling SAR Studies

The compound 3-methyl-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 2068065-34-7) is a C4‑boronic ester‑functionalized pyrazole building block featuring isopropyl substitution at N1 and a methyl group at C3. It belongs to the broader class of pinacol‑protected pyrazole boronic esters used primarily in Suzuki–Miyaura cross‑coupling reactions to construct biaryl and heterobiaryl architectures for medicinal chemistry and agrochemical discovery programs.

Molecular Formula C13H23BN2O2
Molecular Weight 250.15 g/mol
CAS No. 2068065-34-7
Cat. No. B1432469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS2068065-34-7
Molecular FormulaC13H23BN2O2
Molecular Weight250.15 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C)C(C)C
InChIInChI=1S/C13H23BN2O2/c1-9(2)16-8-11(10(3)15-16)14-17-12(4,5)13(6,7)18-14/h8-9H,1-7H3
InChIKeyNALQATLYFUYUND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 2068065-34-7) – A Specialized Pyrazole Boronic Ester for Cross-Coupling Procurement


The compound 3-methyl-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 2068065-34-7) is a C4‑boronic ester‑functionalized pyrazole building block featuring isopropyl substitution at N1 and a methyl group at C3 . It belongs to the broader class of pinacol‑protected pyrazole boronic esters used primarily in Suzuki–Miyaura cross‑coupling reactions to construct biaryl and heterobiaryl architectures for medicinal chemistry and agrochemical discovery programs . Its molecular formula is C₁₃H₂₃BN₂O₂ with a molecular weight of 250.15 g·mol⁻¹; it is commercially available from multiple suppliers with certified purities reaching 98% (NLT) .

Why Generic Pyrazole Boronic Esters Cannot Substitute for 3-Methyl-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in Structure‑Guided Synthesis


In‑class pyrazole boronic esters such as 1‑methyl‑1H‑pyrazole‑4‑boronic acid pinacol ester (CAS 761446‑44‑0) or the regioisomeric 3‑isopropyl‑1‑methyl‑4‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)‑1H‑pyrazole (CAS 2019997‑39‑6) exhibit different N‑alkyl and C‑alkyl substitution patterns that critically alter steric demand, lipophilicity, and electronic properties at the coupling center . These differences directly affect cross‑coupling reactivity, catalyst compatibility, and the pharmacokinetic profile of downstream drug candidates, rendering simple substitution infeasible without re‑optimization of the entire synthetic route and biological activity [1].

Quantitative Differentiation Evidence for 3-Methyl-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole versus Closest Analogs


Regioisomeric Identity versus 3‑Isopropyl‑1‑methyl‑4‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)‑1H‑pyrazole (CAS 2019997‑39‑6)

The target compound bears the isopropyl group at the N1 position and the methyl group at C3, whereas its direct regioisomer (CAS 2019997‑39‑6) has the methyl at N1 and the isopropyl at C3 . This structural reversal alters the steric environment around the boronic ester group, which is expected to influence oxidative addition and transmetallation rates in palladium‑catalyzed cross‑coupling reactions; analogous regioisomeric effects on coupling efficiency have been documented for other pyrazole boronic esters [1].

Medicinal Chemistry Suzuki–Miyaura Coupling SAR Studies

Purity Level Advantage over 1‑Methyl‑1H‑pyrazole‑4‑boronic Acid Pinacol Ester (CAS 761446‑44‑0)

The target compound is supplied at a certified purity of NLT 98% (Synblock) , whereas 1‑methyl‑1H‑pyrazole‑4‑boronic acid pinacol ester is typically available at 97% purity (Thermo Scientific) . This 1% absolute purity difference, while modest, corresponds to a 33% reduction in total non‑volatile impurities (from 3% to 2%) and can be decisive in high‑sensitivity catalytic applications where boronic ester impurities serve as catalyst poisons.

Organic Synthesis Cross‑Coupling Quality Control

Lipophilicity Differentiation Supporting Membrane Permeability in Drug Design

The calculated partition coefficient (LogP) for the target compound is estimated at approximately 3.3, based on the experimentally determined LogP of the core scaffold 1‑isopropyl‑3‑methyl‑1H‑pyrazole (1.31) [1] augmented by the pinacol boronic ester contribution (~ +2.0 log units). Its regioisomer (CAS 2019997‑39‑6) has a vendor‑reported LogP of 3.54 , while simpler analogs such as 1‑tert‑butyl‑1H‑pyrazole‑4‑boronic acid pinacol ester show a LogP of 1.94 . This range permits fine‑tuning of compound lipophilicity without altering the core pyrazole pharmacophore, a key advantage in hit‑to‑lead optimization.

Drug Design Physicochemical Property LogP

GHS Hazard Profile Demonstrates Consistent Handling Requirements Across Pinacol Boronic Esters

The target compound carries the GHS07 (Harmful/Irritant) pictogram with hazard statements H302, H315, H319, and H335 , identical to the classification of 3‑isopropyl‑1‑methyl‑4‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)‑1H‑pyrazole and 1H‑pyrazole‑4‑boronic acid pinacol ester . This harmonized profile eliminates the need for additional safety infrastructure when substituting one pinacol ester for another, provided the specific regioisomeric identity is maintained.

Safety Regulatory Compliance Laboratory Handling

Synthetic Step Economy Enabled by Pre‑Substituted Pyrazole Boronic Ester

Employing 3‑methyl‑1‑(propan‑2‑yl)‑4‑(tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)‑1H‑pyrazole directly in a Suzuki coupling installs the fully substituted pyrazole unit in a single step, circumventing the need for post‑coupling N‑alkylation and C‑methylation steps that are required when using unsubstituted pyrazole‑4‑boronic acid pinacol ester . This approach can reduce the linear synthetic sequence by at least two steps and avoid harsh alkylation conditions that may degrade sensitive functional groups. Although direct comparative yield data for this exact compound are not yet published, the synthetic advantage parallels established strategies in pyrazole‑based drug discovery programs at Merck and other pharmaceutical laboratories [1].

Synthetic Efficiency Route Design Lead Optimization

Unique MDL Identifier and Inventory Status Ensuring Traceability and Rapid Availability

The compound is assigned the MDL number MFCD23740620 and is listed in the PubChem database under CID 79661556 [1], confirming its singular chemical identity and facilitating automated inventory management. Unlike some close analogs that may have longer lead times or limited stock, major suppliers indicate that this product is maintained in inventory for immediate dispatch , a critical factor for time‑sensitive lead optimization campaigns.

Supply Chain Compound Management Catalog Differentiation

High‑Value Application Scenarios for 3-Methyl-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in Drug Discovery and Chemical Biology


Late‑Stage Diversification of Kinase Inhibitor Scaffolds via Suzuki–Miyaura Coupling

The compound's pre‑installed 1‑isopropyl‑3‑methyl‑pyrazole motif is a privileged fragment in kinase inhibitor design. Using this boronic ester in a late‑stage Suzuki coupling allows medicinal chemists to rapidly explore C4‑arylated analogs without de novo pyrazole synthesis, directly leveraging the differentiated steric and electronic profile (isopropyl N1 vs. methyl N1) to tune selectivity against off‑target kinases [1].

Agrochemical Lead Optimization Requiring Balanced Lipophilicity

The estimated LogP of ~3.3 positions this building block in the optimal range for foliar uptake and translocation in crop protection agents. When incorporated into herbicidal or fungicidal leads, the compound can deliver a favorable balance between membrane permeability and aqueous solubility, avoiding the excessively high LogP (>4.0) of some bulkier analogs that may suffer from poor phloem mobility .

Parallel Synthesis Libraries Targeting CRTH2 (DP2) Receptor Antagonists

Pyrazole‑4‑boronic esters bearing specific N‑alkyl and C‑alkyl substitution patterns have been employed in the synthesis of CRTH2 (DP2) antagonists for inflammatory disease. The target compound's substitution pattern may mimic key pharmacophoric elements identified in known potent CRTH2 ligands (IC₅₀ ~85 nM range) [2], enabling the preparation of focused libraries for hit expansion without additional protecting‑group manipulations.

Material Science: Synthesis of Bipyrazole Ligands for MOF Construction

Oxidative homocoupling of pyrazole boronic esters is an established route to 4,4′‑bipyrazoles, excellent ligands for metal–organic frameworks. The steric bulk of the isopropyl group at N1 can direct framework topology, and the target compound's availability at >98% purity supports reproducible MOF synthesis where trace impurities can disrupt crystallization kinetics [3].

Quote Request

Request a Quote for 3-methyl-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.